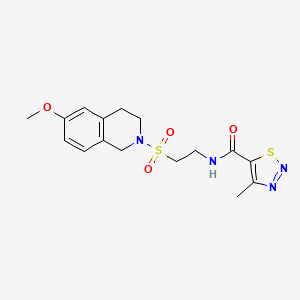

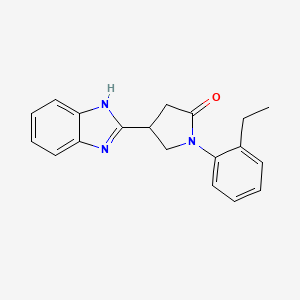

![molecular formula C17H18FN5 B2753978 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole CAS No. 301194-20-7](/img/structure/B2753978.png)

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, the synthesis of Olaparib, a poly ADP ribose polymerase (PARP) inhibitor useful in the treatment of cancers, involves a similar structure . Another study describes the synthesis of a series of analogues of a compound with a similar structure .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4-fluorobenzylpiperazine moiety . Further details about the molecular structure can be obtained from NMR data .Wissenschaftliche Forschungsanwendungen

Molecular Structure Analysis

- Study on Crystal and Molecular Structure : An X-ray analysis was conducted to determine the crystal and molecular structure of a similar compound, showing the benzimidazole ring nearly planar and a significant dihedral angle with the fluorophenyl ring. This study aids in understanding the compound's molecular interactions (Oezbey et al., 1998).

Biological Activity and Receptor Affinity

- Central Nervous System Agents and Receptor Antagonism : A study synthesized a set of piperazines containing a terminal benzotriazole fragment and evaluated their affinity for 5-HT1A and 5-HT2 receptors, demonstrating the role of benzotriazole in receptor affinity (Mokrosz et al., 1994).

- Synthesis and Pharmacological Profile of Piperazine Derivatives : Analogues of 1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole were synthesized and evaluated for their antiserotonergic, antiadrenergic, and antihistaminic activities, indicating their potential in pharmacological applications (Caliendo et al., 1993).

Antimicrobial and Antifungal Activities

- Antimycobacterial Activity of Fluorinated Compounds : The study synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activities, highlighting the potential of such compounds in addressing bacterial infections (Sathe et al., 2011).

- Synthesis and Evaluation of Antifungal Activity : A study focusing on benzimidazole, benzotriazole, and aminothiazole derivatives showed potential antifungal activities against various species, indicating the applicability of such compounds in antifungal treatments (Khabnadideh et al., 2012).

Synthesis and Characterization for Biological Applications

- Microwave-Assisted Synthesis for Biological Activities : The study involved the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and investigated their biological activities, demonstrating the use of such compounds in medicinal chemistry (Başoğlu et al., 2013).

X-ray Diffraction Studies and Biological Evaluation

- X-ray Diffraction and Antibacterial Activity : A study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity, contributing to the understanding of the compound's biological efficacy (Sanjeevarayappa et al., 2015).

Eigenschaften

IUPAC Name |

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5/c18-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-17-4-2-1-3-16(17)19-20-23/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIKBXUXSUVOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CN2C3=CC=CC=C3N=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]benzotriazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)

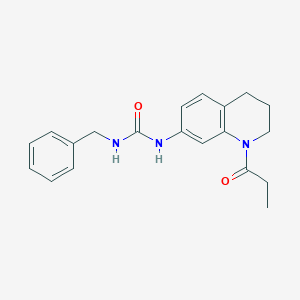

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)

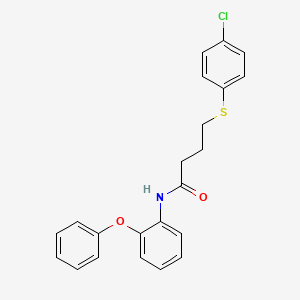

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetamide](/img/structure/B2753908.png)

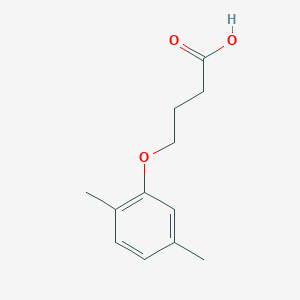

![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)

![6-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2753916.png)

![Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2753918.png)